ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of the fluorine atom and the amino group on the phenyl ring, along with the ethyl ester group, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Esterification: The carboxylate group can be introduced by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Catalytic hydrogenation: For the reduction of nitro groups to amino groups.
Flow chemistry: For continuous production, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the pyrazole ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-amino-2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(4-amino-2-bromophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-(4-amino-2-iodophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity.
Properties
IUPAC Name |
ethyl 1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-5-6-16(15-10)11-4-3-8(14)7-9(11)13/h3-7H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOQGRBBZGGQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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